Cas no 1543250-32-3 (5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine)

5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with bromo and chloro groups, as well as an additional pyrimidin-2-yl moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing complex molecular frameworks. The bromo and chloro substituents enhance reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its rigid, planar architecture also makes it suitable for designing bioactive molecules with targeted interactions. The compound’s well-defined reactivity profile and stability under standard conditions contribute to its utility in method development and scalable synthesis.
5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine structure
1543250-32-3 structure
Product Name:5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine
CAS No:1543250-32-3
MF:C8H4BrClN4
MW:271.501158714294
MDL:MFCD21744013
CID:5614223
PubChem ID:66293258
Update Time:2025-11-02

5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • AKOS015637708
    • EN300-3286544
    • 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine
    • 1543250-32-3
    • 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine
    • MDL: MFCD21744013
    • Inchi: 1S/C8H4BrClN4/c9-5-4-13-8(14-6(5)10)7-11-2-1-3-12-7/h1-4H
    • InChI Key: XNAUWQBSQYYUIB-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C2N=CC=CN=2)=NC=1Cl

Computed Properties

  • Exact Mass: 269.93079g/mol
  • Monoisotopic Mass: 269.93079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.6Ų

5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine Pricemore >>

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Additional information on 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine

5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine (CAS 1543250-32-3): A Versatile Heterocyclic Building Block for Pharmaceutical and Material Science

In the realm of heterocyclic chemistry, 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine (CAS 1543250-32-3) has emerged as a crucial intermediate with significant potential in drug discovery and material innovation. This brominated and chlorinated pyrimidine derivative features a unique molecular architecture that makes it particularly valuable for cross-coupling reactions and as a pharmacophore scaffold in medicinal chemistry.

The compound's structural features – a pyrimidine-pyrimidine core with strategic bromo and chloro substituents – enable diverse chemical transformations. Researchers are increasingly interested in such halogenated heterocycles due to their role in developing kinase inhibitors, a hot topic in cancer research and neurodegenerative disease treatment. Recent publications highlight similar compounds as key intermediates for BTK inhibitors and JAK/STAT pathway modulators, aligning with current trends in precision medicine.

From a synthetic perspective, 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine serves as an excellent substrate for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These transformations are fundamental in creating biaryl systems commonly found in modern pharmaceuticals. The compound's dual halogen functionality allows for sequential functionalization, making it valuable for combinatorial chemistry approaches that dominate current drug discovery paradigms.

In material science applications, derivatives of 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine have shown promise in developing organic electronic materials. The rigid pyrimidine-pyrimidine core contributes to electron transport properties, while the halogen atoms facilitate further derivatization. This aligns with growing interest in organic semiconductors for flexible electronics and energy storage devices – areas receiving substantial research funding worldwide.

The stability and handling characteristics of CAS 1543250-32-3 make it particularly attractive for industrial applications. Unlike some reactive halogenated compounds, this material demonstrates excellent shelf stability under proper storage conditions (typically 2-8°C under inert atmosphere). This practical advantage contributes to its increasing adoption in both academic and industrial settings.

Analytical characterization of 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's well-defined spectral signatures facilitate quality control in synthetic workflows. Recent advances in automated reaction monitoring have further enhanced the efficiency of processes using this intermediate.

Market trends indicate growing demand for specialized pyrimidine derivatives like 1543250-32-3, driven by expanding research in targeted therapies and functional materials. Suppliers are responding with improved synthetic routes that emphasize atom economy and green chemistry principles – key concerns for modern pharmaceutical manufacturers facing increasing regulatory and environmental pressures.

From a regulatory standpoint, 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine falls into the category of standard research chemicals without special handling requirements beyond basic laboratory safety protocols. This accessibility contributes to its widespread use across global research institutions and development facilities.

The future outlook for CAS 1543250-32-3 appears promising, with potential applications emerging in proteolysis targeting chimera (PROTAC) development and covalent inhibitor design – two cutting-edge areas in drug discovery. The compound's versatility ensures it will remain relevant as synthetic methodologies and therapeutic strategies continue to evolve.

For researchers considering 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine for their projects, several commercial sources now offer the material with detailed certificates of analysis and custom synthesis options. The development of more efficient synthetic routes has improved availability while reducing costs, making this valuable intermediate accessible to a broader range of research programs.

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